6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)-[1,3,5]triazine-2,4-diamine
CAS No.:
Cat. No.: VC21451981
Molecular Formula: C13H16ClN5O
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClN5O |
|---|---|
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 6-chloro-2-N,2-N-dimethyl-4-N-(2-phenoxyethyl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C13H16ClN5O/c1-19(2)13-17-11(14)16-12(18-13)15-8-9-20-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16,17,18) |
| Standard InChI Key | JFDKETVXPKEVIM-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC(=N1)NCCOC2=CC=CC=C2)Cl |
| Canonical SMILES | CN(C)C1=NC(=NC(=N1)NCCOC2=CC=CC=C2)Cl |
Introduction
Structural Characteristics
The molecular architecture of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine centers around the 1,3,5-triazine heterocycle, a six-membered aromatic ring containing three nitrogen atoms at alternating positions. This core structure provides a rigid, planar scaffold with specific electronic properties that influence the compound's reactivity and biological interactions.
The substitution pattern on the triazine ring defines the unique identity of this compound and includes several key functional groups. At position 6, a chlorine atom is attached directly to the triazine ring. Positions 2 and 4 contain amine substituents: position 2 features a dimethylamino group (N,N-dimethyl), while position 4 bears a phenoxyethyl-substituted amino group (N'-(2-phenoxy-ethyl)). This creates an asymmetric distribution of substituents around the triazine ring, potentially affecting its dipole moment and intermolecular interactions.
The dimethylamino group contributes to the basicity of the molecule and introduces a tertiary amine functionality. The phenoxyethyl group is particularly noteworthy as it combines an aromatic phenyl ring with an ether linkage and an ethyl spacer, creating a flexible side chain that extends from the triazine core. This structural feature likely influences the compound's conformational flexibility, lipophilicity, and potential binding interactions with biological targets.
Based on structural analysis, the molecular formula of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine can be determined to be C₁₃H₁₆ClN₅O. This differs from the related compound 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine (C₅H₈ClN₅) due to the addition of the phenoxyethyl group (C₈H₈O).
Table 1: Comparison of Structural Features of Related Triazine Compounds
When compared to structurally related compounds, 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine represents a more complex derivative due to the incorporation of the phenoxyethyl group. This structural complexity likely translates to distinct physicochemical properties and potentially unique biological activities compared to simpler triazine derivatives.
Physical and Chemical Properties
The physical and chemical properties of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine can be inferred from the structural features of the molecule and data available for related triazine derivatives. These properties are crucial for understanding the compound's behavior in different environments and for developing appropriate handling, storage, and application protocols.
Physical Properties
The melting point of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine would likely be influenced by its molecular structure. For comparison, the related compound 6-chloro-N2-phenyl-1,3,5-triazine-2,4-diamine has a reported melting point of 213-213.5°C . The presence of the phenoxyethyl group in our target compound might result in a different melting point, potentially lower due to the increased flexibility introduced by the ethyl chain.
Regarding solubility, the compound would likely exhibit moderate solubility in organic solvents such as acetone, ethanol, chloroform, and dimethyl sulfoxide, but limited solubility in water. This solubility profile is influenced by the balance between the polar triazine ring and the more lipophilic phenoxy and dimethylamino groups. The octanol-water partition coefficient (log P) of the related compound 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine is reported as 1.5 , suggesting that 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine would have a higher log P value due to the addition of the phenoxyethyl group, potentially in the range of 2.5-3.5.
Table 2: Predicted Physical Properties of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine
An alternative approach could involve starting with a pre-formed disubstituted triazine such as 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine and selectively modifying one of the primary amine groups using appropriate alkylation conditions:
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Protection of one amino group
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Alkylation of the unprotected amino group with 2-phenoxyethyl bromide or similar reagent
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Deprotection to yield the target compound
This alternative approach might be more challenging due to selectivity issues but could be advantageous if the starting disubstituted triazine is readily available.
Purification Methods
Purification of the final product would typically involve:
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Extraction into an appropriate organic solvent from the reaction mixture
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Washing with water to remove inorganic salts
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Column chromatography using silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane mixtures)
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Recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water)
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Verification of purity by analytical techniques such as HPLC, NMR, and elemental analysis
The specific purification protocol would need to be optimized based on the actual impurity profile obtained from the synthesis. Potential challenges include the separation of positional isomers if the substitution reactions lack perfect regioselectivity.
Analytical Methods for Identification
Comprehensive characterization of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine requires the application of multiple complementary analytical techniques. These methods collectively provide confirmation of the compound's structure, purity, and identity.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy represents a primary tool for structural elucidation of organic compounds like 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine. In ¹H NMR analysis, distinct signal patterns would be expected for different proton environments in the molecule. The aromatic protons of the phenyl ring would typically appear in the range of 6.8-7.4 ppm as a complex pattern. The methylene protons of the ethyl chain would present as two triplets in the range of 3.5-4.3 ppm, with the protons adjacent to the oxygen appearing more downfield than those adjacent to the nitrogen. The N,N-dimethyl protons would appear as a distinctive singlet integrating for six protons in the region of 2.8-3.2 ppm. The N-H proton of the secondary amine would typically appear as a broader signal that shifts depending on concentration and solvent.
¹³C NMR spectroscopy would provide complementary information about the carbon skeleton. The triazine ring carbons would appear in the downfield region (160-170 ppm), with the carbon attached to the chlorine slightly more upfield than the others. The phenyl ring carbons would show characteristic signals in the aromatic region (115-160 ppm), with the carbon attached to the oxygen appearing most downfield in this group. The methylene carbons would appear in the 40-70 ppm range, and the methyl carbons around 35-40 ppm.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. Key bands would include N-H stretching (3300-3500 cm⁻¹), aromatic C-H stretching (3030-3080 cm⁻¹), aliphatic C-H stretching (2850-2950 cm⁻¹), C=N stretching of the triazine ring (1550-1580 cm⁻¹), C-O-C stretching of the phenoxy group (1230-1270 cm⁻¹), and C-Cl stretching (750-850 cm⁻¹).
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine. Using techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecular ion corresponding to the calculated molecular weight (approximately 321.8 m/z) would be observed, with characteristic isotope patterns due to the presence of chlorine.
Fragmentation patterns would likely include cleavage at strategic points in the molecule. Based on the mass spectral data available for related triazine compounds , fragment ions might result from the loss of the dimethylamino group, cleavage of the phenoxyethyl group either at the C-N bond or C-O bond, and loss of the chlorine atom. These fragmentation patterns would provide a characteristic "fingerprint" for the compound, aiding in its identification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for assessing the purity of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine and can also be used for its quantification. Reversed-phase HPLC using C18 columns with appropriate mobile phase systems (typically acetonitrile/water or methanol/water mixtures) would be suitable for this compound. Detection could be achieved using UV absorption, as the triazine ring and phenyl group would absorb strongly in the UV region.
Gas Chromatography (GC) might be applicable if the compound shows sufficient volatility and thermal stability. GC coupled with mass spectrometry (GC-MS) would provide both retention time data and mass spectral information, enhancing the reliability of identification.
Thin-Layer Chromatography (TLC) offers a quick and simple method for monitoring reactions and assessing purity. Silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) could be used, with visualization by UV light or appropriate staining reagents.
Table 4: Expected Analytical Data for 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine
| Analytical Technique | Expected Features | Significance |
|---|---|---|
| ¹H NMR | Aromatic signals (6.8-7.4 ppm), methylene signals (3.5-4.3 ppm), N,N-dimethyl signal (2.8-3.2 ppm), N-H signal (variable) | Confirms proton environments and connectivity |
| ¹³C NMR | Triazine carbons (160-170 ppm), phenyl carbons (115-160 ppm), methylene carbons (40-70 ppm), methyl carbons (35-40 ppm) | Confirms carbon skeleton |
| IR | N-H, aromatic C-H, aliphatic C-H, C=N, C-O-C, C-Cl stretching bands | Identifies functional groups |
| Mass Spectrometry | Molecular ion (321.8 m/z) with chlorine isotope pattern, characteristic fragments | Confirms molecular weight and structure |
| HPLC | Retention time under specified conditions, peak purity | Assesses purity and can be used for quantification |
| Elemental Analysis | %C, %H, %N, %Cl values matching calculated values | Confirms empirical formula |
These analytical methods, used in combination, would provide comprehensive characterization of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine, confirming its structure, purity, and identity with a high degree of confidence.
In analytical chemistry, the compound could serve as a reference standard for developing and validating analytical methods for triazine derivatives. It could also function as a building block for synthesizing more complex molecules with specialized properties.
As a research tool, 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine could be valuable for studying structure-activity relationships of triazine derivatives. The specific substitution pattern could provide insights into how structural modifications affect biological activity, physical properties, and chemical reactivity.
Table 5: Potential Applications of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine
| Application Area | Potential Use | Relevant Structural Features |
|---|---|---|
| Agriculture | Herbicide | Triazine core, chloro substituent |
| Agriculture | Plant growth regulator | Specific substitution pattern |
| Pharmaceuticals | Antimicrobial agent | Triazine core, phenoxyethyl group |
| Pharmaceuticals | Anti-cancer agent | Heteroaromatic structure, potential for target binding |
| Pharmaceuticals | Anti-inflammatory agent | Potential interaction with biological targets |
| Materials Science | Polymer additive | Triazine core, phenoxy group |
| Analytical Chemistry | Reference standard | Well-defined structure |
| Research | Tool compound | Structure-activity relationship studies |
It's important to emphasize that these potential applications are speculative and would require experimental validation through systematic testing and evaluation to determine the actual efficacy and utility of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine in these areas.
| Toxicological Aspect | Key Considerations | Assessment Methods |
|---|---|---|
| Acute Toxicity | Oral, dermal, inhalation routes | Standard acute toxicity testing protocols |
| Chronic Toxicity | Repeated exposure effects, bioaccumulation | Sub-chronic and chronic toxicity studies |
| Target Organ Toxicity | Liver, kidney effects | Histopathology, biochemical markers |
| Genotoxicity | DNA damage potential | Ames test, micronucleus test, chromosome aberration test |
| Carcinogenicity | Long-term cancer risk | Rodent carcinogenicity studies |
| Environmental Fate | Persistence, degradation, mobility | Soil adsorption studies, hydrolysis studies |
| Ecotoxicity | Effects on aquatic and terrestrial organisms | Acute and chronic toxicity tests with indicator species |
| Regulatory Status | Classification under relevant frameworks | Comparison with regulatory criteria |
It is essential to emphasize that without specific toxicological studies, these considerations are speculative. Proper toxicological evaluation would require systematic testing according to established guidelines to determine the actual hazard profile of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine.
Current Research and Future Directions
The exploration of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine represents an opportunity to expand the knowledge base of triazine chemistry and its applications. While specific research on this compound is limited in the current literature, examining broader research trends in triazine chemistry provides insights into potential directions for future investigation.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies represent a critical area for advancing the understanding of triazine derivatives. For 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine, SAR studies could focus on how the specific substitution pattern—particularly the phenoxyethyl group—influences its physical, chemical, and biological properties compared to simpler triazine derivatives.
Computational modeling approaches, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and density functional theory (DFT) calculations, could provide valuable insights into the compound's behavior without extensive experimental work. These computational methods could predict properties such as lipophilicity, water solubility, biological target binding, and potential metabolic pathways.
Systematic modification of the phenoxyethyl moiety could yield a series of derivatives with varying chain lengths, aromatic substitutions, or heteroatom replacements. Such modifications could help identify the optimal structural features for specific applications, whether in agriculture, pharmaceuticals, or materials science.
Synthesis Optimization
Developing efficient and environmentally friendly synthetic routes for 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine would be a valuable research direction. Current synthetic approaches to triazine derivatives often involve multiple steps with challenging purification requirements and the use of hazardous reagents or solvents.
Green chemistry approaches could focus on reducing the environmental impact of the synthesis through solvent selection, catalyst development, and process optimization. Alternative synthetic pathways that avoid chlorinated starting materials or that utilize renewable resources could be explored.
Scale-up considerations would be important for practical applications. Laboratory-scale synthesis procedures often require modification for larger-scale production, addressing challenges related to heat transfer, mixing, and safety that become more significant at larger scales.
Application Development
Exploring the potential applications of 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine in specific fields represents another important research direction. For agricultural applications, screening for herbicidal activity against various weed species, determining selectivity profiles, and developing appropriate formulations would be key steps.
For pharmaceutical applications, screening against relevant biological targets, evaluating pharmacokinetic properties, and assessing safety profiles would be essential. The specific structural features of the compound might suggest targeting particular disease areas or biological pathways.
In materials science, evaluating the compound's utility as a building block for polymers, coatings, or other functional materials could lead to novel applications. The triazine core provides rigidity and potential for hydrogen bonding, while the phenoxy group offers opportunities for further functionalization.
Table 7: Research Opportunities for 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine
| Research Area | Specific Opportunities | Potential Impact |
|---|---|---|
| Structural Characterization | Crystal structure determination, conformational analysis | Fundamental understanding of physical properties |
| Synthesis Optimization | Green chemistry approaches, catalyst development | More efficient and sustainable production |
| Biological Activity Screening | Herbicidal, antimicrobial, anticancer activity testing | Identification of valuable applications |
| Metabolism Studies | Identification of metabolic pathways | Understanding of biological fate |
| Formulation Development | Solubility enhancement, delivery systems | Improved efficacy for specific applications |
| Structure-Activity Relationships | Systematic modification of substituents | Optimization for specific activities |
| Environmental Fate | Degradation pathways, persistence studies | Assessment of environmental impact |
Addressing the research gaps related to 6-Chloro-N,N-dimethyl-N'-(2-phenoxy-ethyl)- triazine-2,4-diamine would require a multidisciplinary approach, bringing together expertise in organic synthesis, analytical chemistry, computational modeling, and application-specific fields such as agriculture, medicinal chemistry, or materials science. Collaborative research efforts could accelerate progress in understanding this compound's properties and developing its potential applications.
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